molecular formula C13H9BrN2 B1280724 5-Bromo-1-phenyl-1H-benzoimidazole CAS No. 221636-18-6

5-Bromo-1-phenyl-1H-benzoimidazole

Cat. No.: B1280724
CAS No.: 221636-18-6
M. Wt: 273.13 g/mol
InChI Key: OCVMHOYOAZUGSK-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C13H9BrN2. It is a derivative of benzimidazole, where a bromine atom is substituted at the 5th position and a phenyl group at the 1st position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole typically involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde or ketone. One common method includes the reaction of 4-bromoaniline with formic acid and subsequent cyclization . Another approach involves the use of 5-bromo-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized with formic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups replacing the bromine atom or additional rings formed through cyclization .

Scientific Research Applications

5-Bromo-1-phenyl-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Chloro-1-phenyl-1H-benzoimidazole
  • 5-Fluoro-1-phenyl-1H-benzoimidazole
  • 1-Phenyl-1H-benzoimidazole

Comparison: Compared to its analogs, 5-Bromo-1-phenyl-1H-benzoimidazole exhibits unique properties due to the presence of the bromine atom. This substitution can influence its reactivity, biological activity, and overall stability. For instance, the bromine atom can enhance its lipophilicity and membrane permeability, making it more effective in certain applications .

Properties

IUPAC Name

5-bromo-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVMHOYOAZUGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475895
Record name 5-Bromo-1-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221636-18-6
Record name 5-Bromo-1-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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